An In-depth Technical Guide to 2-Hydroxy-4-nitrobenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Hydroxy-4-nitrobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group, a nitro group, and a nitrile moiety on a benzene ring, imparts a unique combination of chemical reactivity and biological activity. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an exploration of its current and potential applications, particularly focusing on its role in drug development.
Physicochemical Properties
The physicochemical properties of 2-Hydroxy-4-nitrobenzonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₃ | [1][2] |
| Molecular Weight | 164.12 g/mol | [1][2] |
| CAS Number | 39835-14-8 | [1][2] |
| IUPAC Name | 2-hydroxy-4-nitrobenzonitrile | [3] |
| Synonyms | 4-nitro-2-hydroxybenzonitrile, NSC 143981 | [1][3] |
| Appearance | Solid, reported as yellow to brown crystals or powder. | [4] |
| Boiling Point | 370.6 °C (Predicted) | [1] |
| Flash Point | 177.9 °C (Predicted) | [1] |
| Melting Point | Not experimentally determined in the literature reviewed. Data for the isomer 2-Hydroxy-5-nitrobenzonitrile is 190-194 °C. | [5] |
| Solubility | Expected to be sparingly soluble in water, but soluble in polar organic solvents like ethanol, acetone, and DMSO. | |
| pKa | Not experimentally determined in the literature reviewed. The presence of the electron-withdrawing nitro and nitrile groups is expected to increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ≈ 10). |
Chemical Structure and Reactivity
The unique arrangement of functional groups in 2-Hydroxy-4-nitrobenzonitrile dictates its chemical behavior. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine. The nitro group can be reduced to an amino group, providing a handle for further functionalization. The hydroxyl group can be alkylated or acylated. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro and nitrile groups.
Structural Identifiers
| Identifier | Value | Source(s) |
| SMILES | C1=CC(=C(C=C1[O-])O)C#N | [3] |
| InChI | InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H | [3] |
| InChIKey | DZNPHVPBCNZVGW-UHFFFAOYSA-N | [3] |
Synthesis of 2-Hydroxy-4-nitrobenzonitrile
The most direct and common method for the synthesis of 2-hydroxybenzonitriles is the dehydration of the corresponding 2-hydroxyaryloxime, which is formed from the reaction of a 2-hydroxyarylaldehyde with hydroxylamine.[6] Therefore, 2-Hydroxy-4-nitrobenzonitrile can be readily synthesized from its aldehyde precursor, 2-Hydroxy-4-nitrobenzaldehyde.
Proposed Synthetic Pathway
Caption: Proposed reaction pathway for the synthesis of 2-Hydroxy-4-nitrobenzonitrile.
Experimental Protocol: Synthesis from 2-Hydroxy-4-nitrobenzaldehyde
This protocol is based on a general method for the one-pot conversion of aldehydes to nitriles.[6]
Materials:
-
2-Hydroxy-4-nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium formate
-
Formic acid (98-100%)
-
Toluene
-
Water (deionized)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Hydroxy-4-nitrobenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium formate (1.2 equivalents) in a mixture of formic acid and toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and add water to dissolve the inorganic salts.
-
Extraction: Separate the organic layer (toluene). Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-Hydroxy-4-nitrobenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
-
Aromatic Protons: The three protons on the aromatic ring will appear as a complex splitting pattern.
-
The proton ortho to the hydroxyl group and meta to the nitro group is expected to be a doublet.
-
The proton meta to both the hydroxyl and nitro groups will likely be a doublet of doublets.
-
The proton ortho to the nitro group will be a doublet.
-
The chemical shifts are expected to be in the range of δ 7.0 - 8.5 ppm. The exact shifts and coupling constants would need experimental determination.
-
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and temperature, is expected for the phenolic proton.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, while the carbons ortho and para to the nitro group will also be significantly deshielded.
-
Nitrile Carbon: A signal for the nitrile carbon is expected around δ 115-120 ppm.
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500 - 3200 (broad) | O-H | Stretching |
| ~2230 | C≡N | Stretching |
| 1530 - 1500 | NO₂ | Asymmetric Stretch |
| 1350 - 1330 | NO₂ | Symmetric Stretch |
| ~1600, ~1480 | C=C (aromatic) | Stretching |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of NO₂, HCN, and CO. Predicted m/z values for various adducts have been calculated.[7]
| Adduct | Predicted m/z |
| [M+H]⁺ | 165.02947 |
| [M+Na]⁺ | 187.01141 |
| [M-H]⁻ | 163.01491 |
Biological Activity and Applications
Antibacterial Activity
2-Hydroxy-4-nitrobenzonitrile has been identified as a nitrile derivative with antibacterial activity, particularly against the gram-negative bacterium Pseudomonas aeruginosa.[1] The proposed mechanism of action involves interaction with pyochelin, a siderophore essential for iron uptake in this bacterium.[1] By inhibiting pyochelin uptake, the compound effectively starves the bacteria of iron, a critical nutrient for growth and proliferation. Additionally, it is suggested to inhibit protein synthesis by binding to bacterial ribosomes, leading to cell death.[1] The presence of the nitro group is often associated with antimicrobial activity in various compounds.[8]
Potential Applications in Drug Development
The unique mode of action of 2-Hydroxy-4-nitrobenzonitrile makes it an interesting lead compound for the development of novel antibiotics against P. aeruginosa, a pathogen known for its intrinsic and acquired resistance to many conventional antibiotics. Further structure-activity relationship (SAR) studies could lead to the development of more potent and selective analogs.
Other Potential Applications
This compound has also been suggested as a potential stabilizer for polymers like polystyrene and polyurethane, which are susceptible to degradation through hydrolysis or oxidation.[1]
Safety and Handling
2-Hydroxy-4-nitrobenzonitrile is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information
| Hazard Statement | Code(s) |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation. |
| Codes | H302, H312, H315, H319, H332, H335 |
Source:[3]
Conclusion
2-Hydroxy-4-nitrobenzonitrile is a versatile molecule with significant potential, particularly in the field of antibacterial drug discovery. This guide has provided a comprehensive overview of its known physical and chemical properties, a plausible and detailed synthetic route, and an outline of its biological activity. While there is a need for further experimental validation of some of its properties, particularly its spectroscopic characterization and a more in-depth elucidation of its mechanism of action, the information presented here serves as a valuable resource for researchers and scientists working with this compound.
References
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PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile. Retrieved from [Link]
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PubChemLite. (n.d.). 2-hydroxy-4-nitrobenzonitrile (C7H4N2O3). Retrieved from [Link]
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